Enzyme Stimulation Activity vs. Des‑Methyl Homologue (Direct Functional Switch)
N‑Decanoyl‑2‑amino‑2‑methylpropanol stimulated rat brain galactocerebroside β‑galactosidase activity by 34% at 0.15 mM and reached a maximum stimulation of 60% at saturating concentration. In a direct head‑to‑head comparison within the same study, the des‑methyl analogue N‑decanoyl‑2‑aminopropanol – identical in acyl chain and core amino‑alcohol scaffold but lacking the gem‑dimethyl branch – produced inhibition of the same enzyme instead of stimulation [1]. The functional sign inversion (activation vs. inhibition) is attributable solely to the presence of the branched methyl group.
| Evidence Dimension | Galactocerebroside β‑galactosidase activity modulation at 0.15 mM compound concentration |
|---|---|
| Target Compound Data | +34% stimulation (0.15 mM); +60% stimulation (maximal level) |
| Comparator Or Baseline | N‑Decanoyl‑2‑aminopropanol (des‑methyl analogue): inhibition (quantitative % not extractable from abstract; described as qualitative inhibition in the same experimental series) |
| Quantified Difference | Functional reversal: +34% stimulation → inhibition |
| Conditions | In vitro rat brain β‑galactosidase assay using galactosyl ceramide as substrate; compound concentration 0.15 mM; Arora & Radin 1972. |
Why This Matters
This binary functional switch means that a procurement decision based solely on ‘N‑decanoyl amino alcohol’ class membership would risk delivering an inhibitor when an activator is required.
- [1] Arora RC, Radin NS. Stimulation in vitro of galactocerebroside galactosidase by N-decanoyl 2-amino-2-methylpropanol. Lipids. 1972;7(1):56-59. doi:10.1007/BF02531270 View Source
